4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine
Description
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-3-27-16-7-6-15(13-17(16)26-2)19-21-20(28-22-19)14-8-10-23(11-9-14)30(24,25)18-5-4-12-29-18/h4-7,12-14H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJORJFBZVIAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the thiophene sulfonyl group and the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the thiophene sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the piperidine ring.
Scientific Research Applications
Molecular Formula
- C: 18
- H: 24
- N: 4
- O: 4
- S: 1
Molecular Weight
Approximately 360.46 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds often exhibit significant antimicrobial properties. Studies have shown that compounds similar to 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine demonstrate effective inhibition against various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Potential
The oxadiazole moiety is known for its anticancer activity. Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways . The presence of the piperidine ring may enhance this activity by improving bioavailability and target specificity.
Enzyme Inhibition
This compound could serve as an inhibitor for various enzymes linked to metabolic disorders. For instance, piperidine derivatives have been noted for their ability to inhibit acetylcholinesterase and urease, which are crucial in treating conditions like Alzheimer's disease and certain types of infections .
Neurological Applications
Given the structural similarities with other neuroactive compounds, it is hypothesized that this compound may exhibit neuroprotective effects. Research into related piperidine derivatives has shown potential in treating cognitive impairments and neurodegenerative diseases .
Case Study 1: Antimicrobial Evaluation
A study synthesized several oxadiazole derivatives and tested their antimicrobial activity against standard bacterial strains. The results indicated that compounds featuring the oxadiazole ring exhibited lower Minimum Inhibitory Concentrations (MICs) compared to control drugs .
Case Study 2: Anticancer Activity
In vitro studies on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the therapeutic potential of oxadiazole-containing compounds like 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine .
Case Study 3: Enzyme Inhibition Studies
Research on enzyme inhibition revealed that piperidine derivatives could effectively inhibit urease activity, suggesting their potential use in treating infections caused by urease-producing bacteria. The synthesized compounds were evaluated using standard enzyme assays, demonstrating promising results .
Mechanism of Action
The mechanism of action of 4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Oxadiazole Substituents :
- The target compound’s 4-ethoxy-3-methoxyphenyl group provides electron-donating effects, enhancing metabolic stability compared to halogenated (e.g., bromophenyl in ) or thioether (methylsulfanyl in ) analogs. Methoxy/ethoxy groups may improve CNS penetration due to moderate lipophilicity .
- Halogenated derivatives (e.g., bromophenyl) could exhibit stronger receptor binding but may suffer from higher metabolic clearance .
Sulfonyl Group Variations :
- The thiophene-2-sulfonyl group in the target compound is retained in analogs , suggesting its importance in solubility and target engagement. Replacement with a benzoyl group () alters electronic properties and may reduce hydrogen-bonding capacity.
Piperidine Modifications :
- The unmodified piperidine in the target compound contrasts with benzoyl-substituted analogs (), which could sterically hinder interactions with flat binding pockets (e.g., enzyme active sites).
Antimicrobial activity is plausible, as triazole/oxadiazole hybrids in exhibit antifungal and antibiotic properties.
Research Findings and Trends
- Synthetic Accessibility : The 1,2,4-oxadiazole ring is frequently synthesized via cyclization of amidoximes with carboxylic acid derivatives, as seen in . Modifications to the aryl group (e.g., methoxy vs. halogen) are achieved through substitution reactions.
- Structure-Activity Relationships (SAR) :
- Pharmacological Potential: Hybrid structures combining oxadiazole, piperidine, and sulfonyl groups are prevalent in antidiabetic (), antimicrobial (), and CNS-targeting agents ().
Biological Activity
The compound 4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique structure that includes an oxadiazole ring and a thiophene sulfonyl group attached to a piperidine backbone. The molecular formula is , with a molecular weight of approximately 373.45 g/mol. Its structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H27N3O4S |
| Molecular Weight | 373.45 g/mol |
| LogP | 3.1945 |
| Polar Surface Area | 62.543 Ų |
| Hydrogen Bond Acceptors | 7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body, including enzymes and receptors. These interactions lead to modulation of cellular pathways that can result in therapeutic effects such as anti-inflammatory, antimicrobial, or anticancer activities. For instance, compounds with similar structural motifs have been shown to increase p53 expression and activate apoptotic pathways in cancer cells, suggesting potential anticancer properties .
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Similar compounds have demonstrated significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often below 10 µg/mL .
- Anticancer Activity : The compound's ability to induce apoptosis in cancer cell lines has been documented, with mechanisms involving the activation of caspase pathways . This suggests potential applications in cancer therapy.
- Antidiabetic Effects : Some derivatives of oxadiazole compounds have shown promising results in lowering blood glucose levels in diabetic models .
Case Studies
- Anticancer Study : In a study examining the effects of oxadiazole derivatives on MCF-7 breast cancer cells, it was found that these compounds increased p53 levels and induced apoptosis through caspase activation. The study reported IC50 values indicating effective concentrations for inducing cell death .
- Antimicrobial Efficacy : A comparative study on the antimicrobial activity of various substituted oxadiazoles showed that certain derivatives exhibited potent activity against E. coli and C. albicans, highlighting their potential as alternative antimicrobial agents .
- Diabetes Management : Research focusing on sulfonamide derivatives indicated that modifications involving oxadiazole rings could enhance antidiabetic activity compared to standard treatments like glibenclamide .
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step protocols:
- Oxadiazole ring formation : Cyclization of precursors like acylhydrazides with activated carboxylic acids under dehydrating conditions (e.g., POCl₃ or PCl₅) .
- Piperidine-thiophene coupling : Sulfonylation of the piperidine nitrogen with thiophene-2-sulfonyl chloride in anhydrous dichloromethane or DMF, often requiring a base like triethylamine .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns on the phenyl, oxadiazole, and piperidine rings. For example, methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups show distinct singlet peaks near δ 3.8–4.3 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C₂₁H₂₂N₃O₅S₂) .
- FT-IR : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functionalities .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of oxadiazole ring formation?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar alternatives .
- Catalyst use : Adding catalytic iodine (I₂) or ZnCl₂ accelerates cyclization kinetics .
- Temperature control : Maintaining 80–100°C minimizes side reactions like over-oxidation .
- Inert atmosphere : Nitrogen or argon prevents oxidative degradation of thiophene-sulfonyl intermediates .
Q. What strategies address low solubility in biological assay buffers?
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Structural analogs : Replace the ethoxy group with more polar substituents (e.g., -OH or -COOH) while retaining activity, as seen in related oxadiazole derivatives .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability for in vivo studies .
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Purity validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting bioactivity .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
- SAR analysis : Compare substituent effects (e.g., methoxy vs. ethoxy on phenyl rings) to identify structure-activity trends .
Q. What in silico approaches predict the compound’s pharmacokinetics and target interactions?
- Molecular docking : Use the SMILES string (e.g., from PubChem ) to model binding to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes .
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 metabolism risks. The compound’s sulfonyl group may reduce blood-brain barrier penetration .
- MD simulations : Evaluate stability of the oxadiazole-piperidine scaffold in aqueous environments over 100-ns trajectories .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for the piperidine ring protons?
- Dynamic effects : Chair-to-boat conformational changes in the piperidine ring can split proton signals. Use variable-temperature NMR (e.g., 25°C to −40°C) to "freeze" conformers .
- Solvent polarity : Compare DMSO-d₆ vs. CDCl₃ spectra; sulfonyl groups may induce diamagnetic shielding in polar solvents .
Q. Why do some studies report antimicrobial activity while others show none?
- Strain specificity : Activity may vary against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) due to differences in membrane permeability .
- Efflux pumps : Bacterial strains with overexpression of multidrug resistance (MDR) pumps (e.g., P. aeruginosa) may exhibit reduced susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
